molecular formula C13H18BrNO2 B2672423 2-bromo-N-(2-methoxy-4-methylphenyl)-3-methylbutanamide CAS No. 391220-28-3

2-bromo-N-(2-methoxy-4-methylphenyl)-3-methylbutanamide

Cat. No. B2672423
CAS RN: 391220-28-3
M. Wt: 300.196
InChI Key: ZSIMIPWJMVPMHT-UHFFFAOYSA-N
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Description

2-bromo-N-(2-methoxy-4-methylphenyl)-3-methylbutanamide, also known as Br-MMPB, is a synthetic compound that belongs to the family of phenethylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is involved in the regulation of various physiological and behavioral processes. This compound has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of various mental health disorders.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Research on Nitric Oxide Synthase (NOS) Inhibitors

properties

IUPAC Name

2-bromo-N-(2-methoxy-4-methylphenyl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-8(2)12(14)13(16)15-10-6-5-9(3)7-11(10)17-4/h5-8,12H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIMIPWJMVPMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C(C)C)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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